[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate
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Overview
Description
[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
The synthesis of [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the nature of the substituents.
Scientific Research Applications
[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the expression of certain genes. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Compared to other similar compounds, [(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate stands out due to its unique structural features and functional groups. Similar compounds may include other imidazole derivatives or molecules with similar chiral centers and functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical and biological properties.
Properties
CAS No. |
134916-12-4 |
---|---|
Molecular Formula |
C38H56N2O9 |
Molecular Weight |
684.9 g/mol |
IUPAC Name |
[(3S,4R)-4-methyl-2-[(4R,5R)-2,2,5-trimethyl-5-[2-[(6S)-5-methyl-2-oxo-6-[3-(phenylmethoxymethoxy)pentan-2-yl]-1,3-dioxan-4-yl]propyl]-1,3-dioxolan-4-yl]hex-5-en-3-yl] imidazole-1-carboxylate |
InChI |
InChI=1S/C38H56N2O9/c1-11-24(3)31(45-35(41)40-19-18-39-22-40)28(7)34-38(10,49-37(8,9)48-34)20-25(4)32-27(6)33(47-36(42)46-32)26(5)30(12-2)44-23-43-21-29-16-14-13-15-17-29/h11,13-19,22,24-28,30-34H,1,12,20-21,23H2,2-10H3/t24-,25?,26?,27?,28?,30?,31+,32?,33+,34-,38-/m1/s1 |
InChI Key |
JPSFXYCZTMSVTR-RMPQWPRUSA-N |
SMILES |
CCC(C(C)C1C(C(OC(=O)O1)C(C)CC2(C(OC(O2)(C)C)C(C)C(C(C)C=C)OC(=O)N3C=CN=C3)C)C)OCOCC4=CC=CC=C4 |
Isomeric SMILES |
CCC(C(C)[C@H]1C(C(OC(=O)O1)C(C)C[C@@]2([C@H](OC(O2)(C)C)C(C)[C@H]([C@H](C)C=C)OC(=O)N3C=CN=C3)C)C)OCOCC4=CC=CC=C4 |
Canonical SMILES |
CCC(C(C)C1C(C(OC(=O)O1)C(C)CC2(C(OC(O2)(C)C)C(C)C(C(C)C=C)OC(=O)N3C=CN=C3)C)C)OCOCC4=CC=CC=C4 |
Synonyms |
14-BCIIHH 14-benzyloxymethoxy-10,12-O-carbonyl-4-N-imidazolylcarbonyl-6,7-isopropylidene-3,5,7,9,11,13-hexamethylhexadec-1-ene-4,6,7,10,12,14-hexol |
Origin of Product |
United States |
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